![molecular formula C17H20N4 B12002238 4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine](/img/structure/B12002238.png)
4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a pyridinylmethylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine typically involves the condensation of 4-benzylpiperazine with 4-pyridinecarboxaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzyl alcohol or benzaldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The benzyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-benzyl-N-(4-dimethylaminobenzylidene)-1-piperazinamine
- 4-benzyl-N-(4-diethylaminobenzylidene)-1-piperazinamine
- 4-benzyl-N-(4-methylbenzylidene)-1-piperazinamine
Uniqueness
4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H20N4 |
|---|---|
Poids moléculaire |
280.37 g/mol |
Nom IUPAC |
(E)-N-(4-benzylpiperazin-1-yl)-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C17H20N4/c1-2-4-17(5-3-1)15-20-10-12-21(13-11-20)19-14-16-6-8-18-9-7-16/h1-9,14H,10-13,15H2/b19-14+ |
Clé InChI |
ZYTPSGWPNMULQX-XMHGGMMESA-N |
SMILES isomérique |
C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC=NC=C3 |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12002163.png)
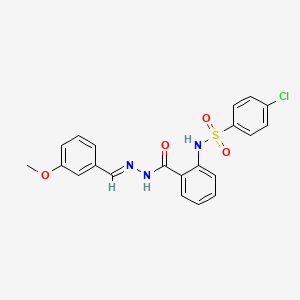
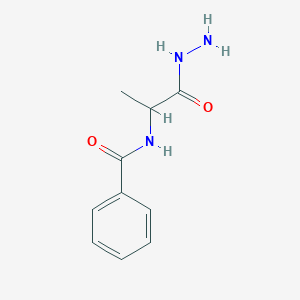
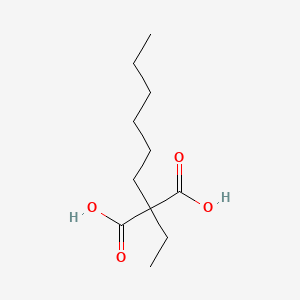
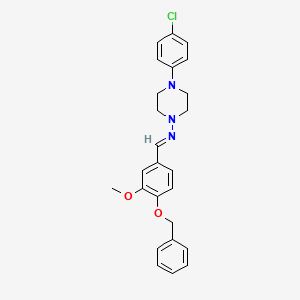
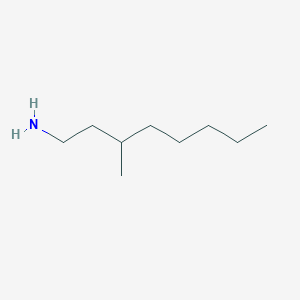
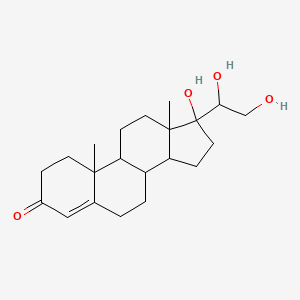
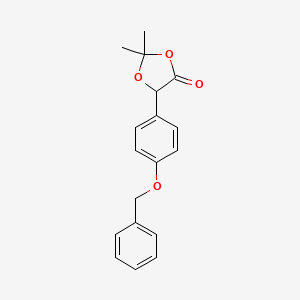
![N'-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide](/img/structure/B12002210.png)




